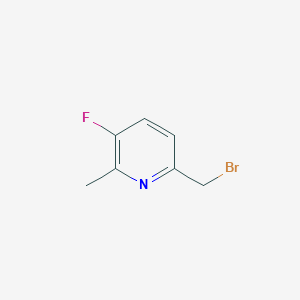
6-(Bromomethyl)-3-fluoro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-3-fluoro-2-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a bromomethyl group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-3-fluoro-2-methylpyridine typically involves the bromination of 3-fluoro-2-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via the formation of a bromomethyl radical, which subsequently reacts with the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Bromomethyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Applications De Recherche Scientifique
6-(Bromomethyl)-3-fluoro-2-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-3-fluoro-2-methylpyridine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 6-(Chloromethyl)-3-fluoro-2-methylpyridine
- 6-(Iodomethyl)-3-fluoro-2-methylpyridine
- 6-(Bromomethyl)-2-methylpyridine
Comparison: 6-(Bromomethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and physicochemical properties. The bromine atom facilitates nucleophilic substitution reactions, while the fluorine atom enhances the compound’s stability and bioavailability. Compared to its chloro- and iodo- analogs, the bromine derivative offers a balanced reactivity and ease of handling in synthetic applications .
Propriétés
Formule moléculaire |
C7H7BrFN |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
6-(bromomethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3 |
Clé InChI |
UCYMLUWKVSYTLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
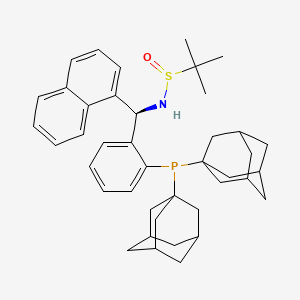
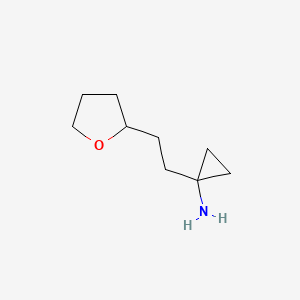
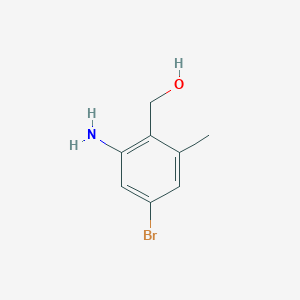
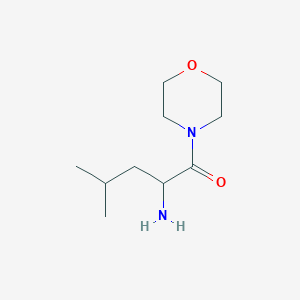
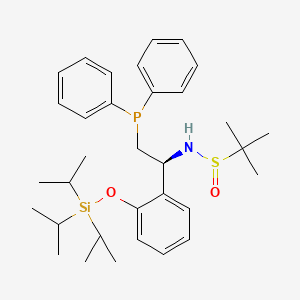
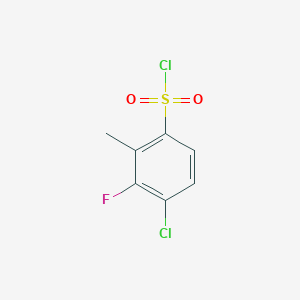
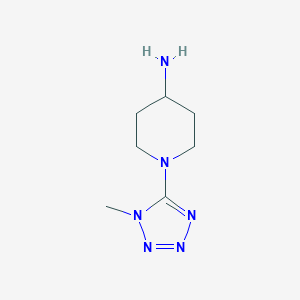
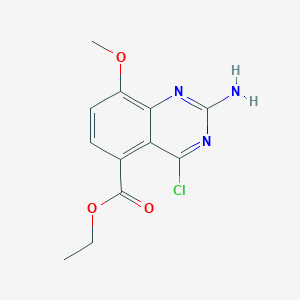
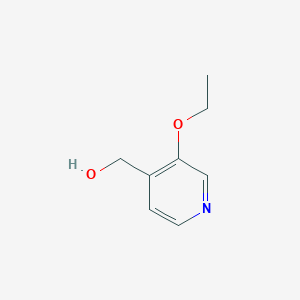

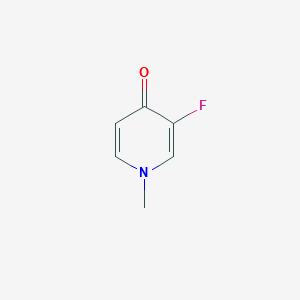
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
